molecular formula C34H30ClNO2Ru B12432837 Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclo

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclo

Cat. No.: B12432837
M. Wt: 621.1 g/mol
InChI Key: KIHQSADFAGYHKF-UHFFFAOYSA-M
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Description

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated to a chlorodicarbonyl ligand and a substituted cyclopentadienyl ring. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in asymmetric synthesis and racemization processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) typically involves the reaction of ruthenium trichloride with carbon monoxide and the appropriate substituted cyclopentadienyl ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the reaction between ruthenium trichloride, carbon monoxide, and the substituted cyclopentadienyl ligand. The product is then isolated and purified using industrial-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres and controlled temperatures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium species, while substitution reactions may produce a variety of substituted ruthenium complexes .

Scientific Research Applications

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) has several scientific research applications, including:

Mechanism of Action

The mechanism by which Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) exerts its effects involves coordination to specific molecular targets. The ruthenium center can interact with various substrates, facilitating chemical transformations through coordination and activation of the substrates. The pathways involved include electron transfer and ligand exchange processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorodicarbonyl(1-(isopropylamino)-2,3,4,5-tetraphenylcyclopentadienyl)ruthenium(II) is unique due to its specific substitution pattern on the cyclopentadienyl ring and the presence of the isopropylamino group. This unique structure imparts distinct catalytic properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C34H30ClNO2Ru

Molecular Weight

621.1 g/mol

IUPAC Name

chlororuthenium(3+);methanone;2,3,4,5-tetraphenyl-N-propan-2-ylcyclopenta-1,4-dien-1-amine

InChI

InChI=1S/C32H28N.2CHO.ClH.Ru/c1-23(2)33-32-30(26-19-11-5-12-20-26)28(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)31(32)27-21-13-6-14-22-27;2*1-2;;/h3-23,33H,1-2H3;2*1H;1H;/q3*-1;;+4/p-1

InChI Key

KIHQSADFAGYHKF-UHFFFAOYSA-M

Canonical SMILES

CC(C)NC1=C([C-](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[CH-]=O.[CH-]=O.Cl[Ru+3]

Origin of Product

United States

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